molecular formula C11H16BrN3O B2878721 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol CAS No. 1343216-77-2

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol

Cat. No.: B2878721
CAS No.: 1343216-77-2
M. Wt: 286.173
InChI Key: PJTCYJLWVQLXOR-UHFFFAOYSA-N
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Description

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel positron emission tomography (PET) tracers. This brominated pyrimidine derivative serves as a crucial synthetic intermediate for the preparation of more complex molecules targeting pathological protein aggregates. Structure-activity relationship (SAR) studies on compounds featuring a similar core structure have identified them as potent ligands for aggregated microtubule-associated protein tau . These ligands demonstrate high affinity in post-mortem brain tissues from various tauopathies, including Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) . The presence of the bromine atom on the pyrimidine ring makes this compound a versatile building block for further synthetic modification, for instance, through cross-coupling reactions to introduce fluorinated groups necessary for radiolabeling with fluorine-18 ([18F]) . Researchers can utilize this intermediate in the design and synthesis of potential PET imaging agents aimed at visualizing and quantifying tau pathology in the living human brain. Such tools are vital for understanding disease staging, monitoring progression, and evaluating the efficacy of therapeutic interventions in neurodegenerative diseases . The compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCYJLWVQLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name CAS No. Molecular Formula Key Structural Features Notable Properties
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol Not Provided Likely C11H16BrN3O Piperidine ring, ethanol at position 2 Enhanced flexibility due to ethyl chain
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol 849021-42-7 C10H15BrN4O Piperazine ring (two N atoms), ethanol Higher solubility due to piperazine
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol 887425-47-0 C9H12BrN3O Hydroxyl group at piperidine position 4 Reduced flexibility; rigid hydroxyl
1-(5-Bromopyrimidin-2-yl)-3-piperidinol 914347-67-4 C9H12BrN3O Hydroxyl group at piperidine position 3 Altered hydrogen-bonding geometry
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol 954572-56-6 C13H21N3O Pyridine ring with aminomethyl substitution Increased basicity due to amine group
Key Observations:

Ring Structure Differences: The target compound’s piperidine ring (one N atom) contrasts with the piperazine ring (two N atoms) in 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. Piperazine derivatives generally exhibit higher solubility in aqueous media due to additional hydrogen-bonding sites . Replacement of pyrimidine with pyridine (as in the aminomethyl-substituted analog) reduces aromatic nitrogen content, altering electronic properties and binding affinities .

Substituent Position and Flexibility: Hydroxyl groups directly on the piperidine ring (e.g., positions 3 or 4) limit conformational flexibility compared to the ethanol chain in the target compound. The ethyl chain may improve interactions with hydrophobic pockets in biological targets .

Biological and Synthetic Implications: Piperazine-containing analogs (e.g., 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol) are often synthesized via palladium-catalyzed cross-coupling, similar to methods described for related compounds in . The aminomethyl group in the pyridine analog (CAS 954572-56-6) may enhance binding to amine receptors, suggesting divergent therapeutic applications compared to bromopyrimidine derivatives .

Research and Application Trends

  • Drug Intermediate Utility : The target compound’s bromine atom positions it as a candidate for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization in drug development .
  • piperidine) can drastically alter pharmacological profiles .

Biological Activity

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol, also known by its CAS number 1343216-77-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromopyrimidine moiety attached to a piperidine ring, which is further connected to an ethan-1-ol group. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Receptor Binding : The bromopyrimidine component is known to interact with various receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, studies involving pyrimidine derivatives have shown effectiveness against a range of bacterial strains.

Compound MIC (mg/mL) Target Bacteria
This compoundNot yet establishedTBD
Pyrimidine derivative A0.0039S. aureus
Pyrimidine derivative B0.025E. coli

Anti-Cancer Activity

The compound's potential anti-cancer properties are supported by findings from studies on similar piperidine derivatives that inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. These activities suggest that compounds with a bromopyrimidine structure may play a role in cancer treatment by modulating critical cellular pathways.

Case Studies

  • Study on Anticancer Activity : A study investigating the effects of piperidine derivatives demonstrated that certain compounds significantly inhibited the growth of glioma cell lines. Specifically, derivatives with halogen substitutions showed enhanced cytostatic effects, indicating that structural modifications can influence biological activity.
    • Findings : Compounds were found to exhibit up to ten times greater inhibitory activity compared to control substances like perillyl alcohol .
  • Antibacterial Studies : In vitro tests conducted on pyrrolidine derivatives indicated strong antibacterial properties against multiple strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents was crucial for enhancing bioactivity .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its unique structure allows for diverse modifications that can lead to the development of new therapeutic agents.

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